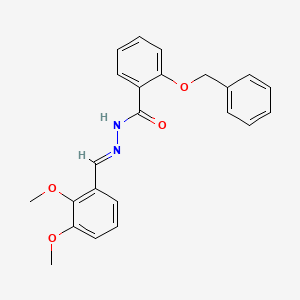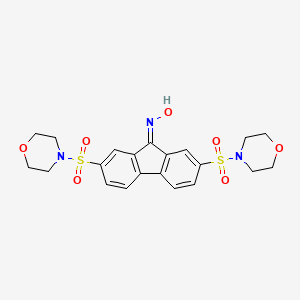
2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime
Overview
Description
2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime, also known as BMS-345541, is a selective inhibitor of the IκB kinase (IKK) complex. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism of Action
2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime selectively inhibits the IKK complex, which is responsible for the activation of the transcription factor NF-κB. NF-κB plays a critical role in the regulation of various cellular processes, including inflammation, immune response, and cell survival. By inhibiting the IKK complex, 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime prevents the activation of NF-κB, leading to the suppression of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime has been shown to have several biochemical and physiological effects. In cancer cells, 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime induces apoptosis through the activation of caspase-3 and caspase-9. In inflammatory cells, 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime reduces the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and chemokines, such as MCP-1 and MIP-1α. In autoimmune disorders, 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime suppresses the activation of immune cells and reduces the production of autoantibodies.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime in lab experiments is its selectivity for the IKK complex, which reduces the potential for off-target effects. Additionally, 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime has been shown to have low toxicity in vitro and in vivo. However, one limitation of using 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime is its relatively low solubility in water, which can make it challenging to use in certain experimental settings.
Future Directions
There are several future directions for the research and development of 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and reduce its toxicity. Another direction is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the development of novel IKK inhibitors based on the structure of 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime could lead to the discovery of more potent and selective compounds for the treatment of various diseases.
Scientific Research Applications
2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime has been shown to inhibit the proliferation of cancer cells and induce apoptosis in multiple cancer cell lines, including prostate cancer, breast cancer, and leukemia. In inflammation research, 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime has been shown to reduce the production of pro-inflammatory cytokines and chemokines, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. In autoimmune disorder research, 2,7-bis(4-morpholinylsulfonyl)-9H-fluoren-9-one oxime has been shown to suppress the activation of immune cells and reduce the production of autoantibodies, making it a potential treatment for diseases such as lupus and type 1 diabetes.
properties
IUPAC Name |
N-[2,7-bis(morpholin-4-ylsulfonyl)fluoren-9-ylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7S2/c25-22-21-19-13-15(32(26,27)23-5-9-30-10-6-23)1-3-17(19)18-4-2-16(14-20(18)21)33(28,29)24-7-11-31-12-8-24/h1-4,13-14,25H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRWACARTLGCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-bis(morpholinosulfonyl)-9H-fluoren-9-one oxime | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



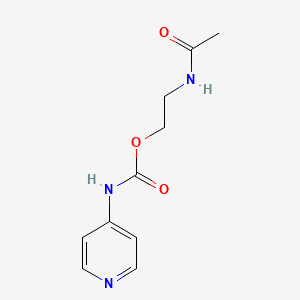
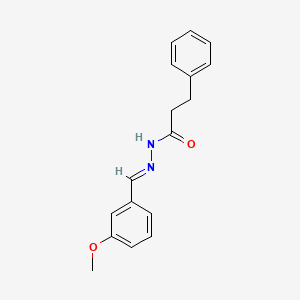

![2-(3-chlorophenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3866860.png)

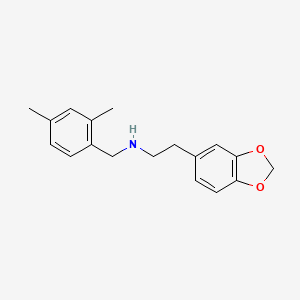
![6-nitro-1,3-benzodioxole-5-carbaldehyde {4-[(2-furylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B3866866.png)
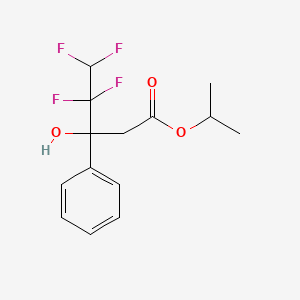
![4-bromo-N'-[3-(2,4-dinitrophenoxy)benzylidene]benzohydrazide](/img/structure/B3866880.png)
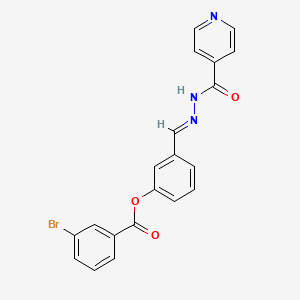
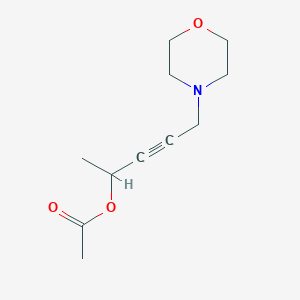
![N'-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}nicotinohydrazide](/img/structure/B3866915.png)
